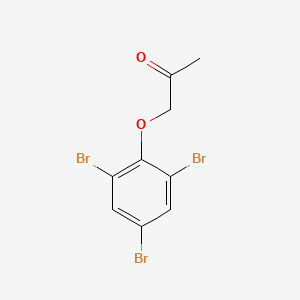
2,4,6-Tribromophenoxyacetone
描述
2,4,6-Tribromophenoxyacetone is a useful research compound. Its molecular formula is C9H7Br3O2 and its molecular weight is 386.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for producing 2,4,6-Tribromophenoxyacetone with high purity?
- Methodology :
- Start with bromination of phenoxyacetone derivatives using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
- Purify intermediates via recrystallization in solvents like chloroform or ethyl acetate, as sparing solubility in these solvents aids in isolating high-purity products .
- Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation and final product purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm bromine substitution patterns and structural integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS for molecular weight verification and fragmentation pattern analysis.
- Elemental Analysis : Quantify bromine content to validate stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Key Precautions :
- Use chemical-resistant gloves (nitrile or neoprene) and eye protection to avoid skin/eye contact.
- Work in well-ventilated areas or fume hoods to prevent inhalation of vapors or dust .
- Store at -20°C in airtight containers to minimize degradation and volatility .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?
- Approach :
- Compare experimental conditions (e.g., solvent purity, heating rates) across studies. For example, solubility in chloroform may vary due to trace impurities .
- Perform differential scanning calorimetry (DSC) to determine precise melting points under standardized conditions.
- Validate data against structurally similar brominated compounds (e.g., 2,4,6-Tribromophenol) for consistency .
Q. What factors influence the stability of this compound under varying storage conditions?
- Key Findings :
- Temperature : Prolonged storage at room temperature may lead to decomposition; -20°C is optimal for stability .
- Light Exposure : Brominated compounds are often light-sensitive; use amber vials to prevent photodegradation .
- Humidity : Hydrolytic degradation can occur in humid environments; store with desiccants like silica gel .
Q. What mechanisms drive the thermal degradation of this compound?
- Experimental Design :
- Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify degradation products (e.g., HBr, brominated phenols).
- Study kinetics using Arrhenius plots to model degradation rates at different temperatures .
Q. Data Contradiction Analysis
Q. How should conflicting data on biological activity (e.g., cytotoxicity) be addressed?
- Resolution Strategy :
- Standardize assay conditions (cell lines, exposure time) to minimize variability.
- Compare results with structurally related compounds (e.g., 2,4,6-Tribromophenol) to identify trends in bromine substitution effects .
- Perform dose-response studies to establish EC values under controlled experimental parameters .
属性
分子式 |
C9H7Br3O2 |
|---|---|
分子量 |
386.86 g/mol |
IUPAC 名称 |
1-(2,4,6-tribromophenoxy)propan-2-one |
InChI |
InChI=1S/C9H7Br3O2/c1-5(13)4-14-9-7(11)2-6(10)3-8(9)12/h2-3H,4H2,1H3 |
InChI 键 |
SOCLHFSJQOIDBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)COC1=C(C=C(C=C1Br)Br)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













